2-(Phenylsulfonyl)ethanamine
Overview
Description
2-(Phenylsulfonyl)ethanamine is a versatile chemical compound with the molecular formula C8H11NO2S. It is characterized by the presence of a phenylsulfonyl group attached to an ethanamine backbone. This compound is known for its unique properties and finds extensive applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds like ethanolamine interact with proteins such as surface protein a and annexin a3
Mode of Action
It’s worth noting that amines, in general, can undergo nucleophilic addition reactions with aldehydes and ketones to yield imines and enamines . This could potentially be a part of the interaction mechanism of 2-(Phenylsulfonyl)ethanamine with its targets.
Biochemical Pathways
Related compounds like ethanolamine are involved in the biosynthesis of phosphatidylcholine
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment . These properties could potentially impact the compound’s bioavailability.
Result of Action
Action Environment
It’s known that the compound should be stored in a dry environment . This suggests that moisture could potentially affect the compound’s stability.
Biochemical Analysis
Biochemical Properties
2-(Phenylsulfonyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activation of (Na/K)-ATPase by ATP non-competitively . This interaction suggests that this compound may bind to the ATP-binding site of the enzyme molecule, thereby affecting its activity. Additionally, it has been used in the synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via the aza-Michael addition approach .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with (Na/K)-ATPase can impact ion transport and cellular homeostasis . Moreover, it has been observed to affect the mechanical activity of isolated perfused guinea-pig hearts, indicating its potential impact on cardiac cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits (Na/K)-ATPase by binding to the ATP-binding site, thereby preventing the enzyme’s activation by ATP . This inhibition can lead to alterations in ion transport and cellular signaling pathways. Additionally, its synthesis via the aza-Michael addition approach highlights its ability to form stable chemical bonds with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound in in vitro and in vivo studies has shown consistent results, indicating its reliability as a research compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic pathways . It is essential to determine the optimal dosage to maximize its benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways help in the detoxification and elimination of this compound, ensuring its safe use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within cells can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of phenylsulfonyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or ether, and the product is purified through extraction and chromatography .
Another approach involves the reduction of 2-(Phenylsulfonyl)acetonitrile using lithium tetrahydridoaluminate in diethyl ether, followed by acid treatment to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium tetrahydridoaluminate or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted ethanamine derivatives .
Scientific Research Applications
2-(Phenylsulfonyl)ethanamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It
Properties
IUPAC Name |
2-(benzenesulfonyl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKKXNNVIAECAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67215-15-0 | |
Record name | 2-(benzenesulfonyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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